1,4-Dioxan-2-ylmethyl methanesulfonate

Description

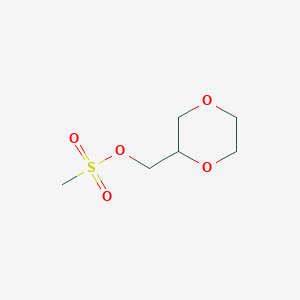

1,4-Dioxan-2-ylmethyl methanesulfonate is a methanesulfonate ester derivative of 1,4-dioxan-2-ylmethanol. Structurally, it comprises a 1,4-dioxane ring (a six-membered cyclic ether) substituted at the 2-position with a methanesulfonate group (-SO₃CH₃). The dioxane ring likely enhances its stability in organic solvents but may reduce aqueous solubility compared to simpler methanesulfonates like methyl methanesulfonate (MMS, CH₃SO₃CH₃) .

Methanesulfonate esters are alkylating agents widely used in organic synthesis and mutagenesis studies.

Properties

Molecular Formula |

C6H12O5S |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

1,4-dioxan-2-ylmethyl methanesulfonate |

InChI |

InChI=1S/C6H12O5S/c1-12(7,8)11-5-6-4-9-2-3-10-6/h6H,2-5H2,1H3 |

InChI Key |

ZHPDCKBIEGGTKF-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCC1COCCO1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves two key steps:

Synthesis of the 1,4-dioxan-2-ylmethanol intermediate

This intermediate is typically synthesized by ring formation or modification of glycols or related diols.Conversion of the alcohol to the methanesulfonate ester

The hydroxyl group of the 1,4-dioxan-2-ylmethanol is converted into a mesylate group using methanesulfonyl chloride in the presence of a base such as pyridine.

Synthesis of 1,4-Dioxan-2-ylmethanol

A key precursor, 1,4-dioxan-2-ylmethanol, can be prepared via catalytic processes involving carbon monoxide, formaldehyde, and 1,2-glycols under hydrogen fluoride catalysis. According to a patent (US4166821A), the reaction proceeds under moderate temperature (0–100 °C) and pressure (10–4000 psia) conditions, where carbon monoxide and formaldehyde react with a 1,2-glycol to form 1,4-dioxan-2-ones, which can be further reduced or modified to yield the required hydroxymethyl derivative.

| Parameter | Conditions/Details |

|---|---|

| Reactants | Carbon monoxide, formaldehyde, 1,2-glycol |

| Catalyst | Hydrogen fluoride (catalytic amount) |

| Temperature | 0–100 °C |

| Pressure | 10–4000 psia (carbon monoxide partial pressure) |

| Reaction time | ~30 minutes to 1 hour |

| Yield | Up to 90% conversion to 1,4-dioxan-2-one |

The 1,2-glycols used can be prepared by oxidation of unsaturated compounds, hydrolysis of epoxides, or conversion of 1,2-dihalides to glycols.

Conversion to Methanesulfonate Ester

The transformation of the hydroxyl group in 1,4-dioxan-2-ylmethanol to the methanesulfonate ester is typically achieved by treatment with methanesulfonyl chloride in the presence of a base such as pyridine. This reaction is a classical sulfonylation reaction that proceeds under mild conditions, often at 0 °C to room temperature, yielding the mesylate in high purity and yield.

A representative procedure adapted from related dioxane derivatives is as follows:

| Step | Conditions/Details |

|---|---|

| Reagents | Methanesulfonyl chloride, pyridine |

| Solvent | Pyridine or dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction time | 1–2 hours |

| Workup | Quenching with methanol, aqueous washes, drying |

| Yield | Typically high (not explicitly quantified) |

In one example, pyridine (0.18 mol) and methanesulfonyl chloride (0.07 mol) were combined at 0 °C and stirred for 1 hour, followed by quenching with methanol and standard aqueous workup to isolate the mesylate ester.

Detailed Reaction Analysis and Research Findings

Catalytic Carbonylation and Cyclization

The catalytic carbonylation process using hydrogen fluoride as a catalyst is critical for the efficient synthesis of 1,4-dioxan-2-ones, which are precursors to the hydroxymethyl intermediate. This process is notable for:

- High conversion rates (up to 99% conversion of 1,3-dioxolane)

- High yields (~90% yield of 2-oxoparadioxane, a 1,4-dioxan-2-one derivative)

- Mild reaction conditions (moderate temperature and pressure)

- Use of common diols and formaldehyde as starting materials

This method offers a scalable and efficient route to the dioxane ring system essential for subsequent mesylation.

Mesylation Reaction Specifics

The mesylation step is a well-established method for converting alcohols to good leaving groups, facilitating further substitution or elimination reactions. The use of pyridine serves dual roles as solvent and base, scavenging the hydrochloric acid generated during the reaction.

Key observations include:

- Reaction completion within 1 hour at low temperature (0 °C)

- High purity of the mesylate product after aqueous workup and drying

- Compatibility with sensitive functional groups due to mild conditions

This step is critical for preparing the compound for use in further synthetic transformations, such as nucleophilic substitution or polymerization initiators.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxan-2-ylmethyl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

Reduction Reactions: Reduction of the methanesulfonate group can yield corresponding alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

Substitution: Products include azides, thiocyanates, and amines.

Oxidation: Products include sulfonic acids.

Reduction: Products include alcohols.

Scientific Research Applications

1,4-Dioxan-2-ylmethyl methanesulfonate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols and amines.

Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a reagent in polymer synthesis.

Mechanism of Action

The mechanism of action of 1,4-Dioxan-2-ylmethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is exploited in various biochemical and pharmacological applications.

Comparison with Similar Compounds

Key Observations :

- The dioxane ring introduces steric bulk, likely reducing alkylation efficiency compared to MMS or EMS.

- The methanesulfonate group enhances electrophilicity, enabling nucleophilic substitution reactions common in alkylating agents.

Comparison of DNA Damage Mechanisms

Methyl methanesulfonate (MMS) is a well-studied alkylating agent that induces DNA damage primarily via methylation of guanine residues, leading to base mismatches and p53 activation. demonstrates that MMS at 200 µM activates a distinct p53-dependent transcriptional program, regulating 255 genes directly linked to DNA repair and apoptosis .

Toxicological Profiles

- MMS: Known for high genotoxicity and clastogenicity. LOEL (Lowest Observed Effect Level) for p53 activation in vitro: 200 µM .

- EMS : Similar mechanism to MMS but with longer alkyl chains, leading to prolonged biological half-life.

- This compound: No direct data available. However, the dioxane ring’s metabolic stability (resistant to oxidation) might reduce acute toxicity compared to MMS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.